5-Formylfuran-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-formylfuran-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S/c6-11(8,9)5-2-1-4(3-7)10-5/h1-3H,(H2,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLJNMRUXADVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307069 | |
| Record name | 2-Furansulfonamide, 5-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42978-29-0 | |
| Record name | 2-Furansulfonamide, 5-formyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42978-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furansulfonamide, 5-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Formylfuran 2 Sulfonamide and Its Analogues
De Novo Synthesis Strategies for the Furan-2-sulfonamide (B1601764) Core
The de novo synthesis of 5-Formylfuran-2-sulfonamide involves a sequential construction of the molecule, beginning with the formation of the furan (B31954) ring, followed by the regioselective introduction of the essential functional groups.
The synthesis of the furan core is a foundational step that can be achieved through various established organic reactions. A common strategy involves the Paal-Knorr furan synthesis, where a 1,4-dicarbonyl compound is cyclized under acidic conditions. For the synthesis of specifically substituted furans, methods like the gold-catalyzed cycloisomerization of 2-alkynylcycloalk-2-enols or base-promoted domino reactions of β-keto compounds with vinyl dichlorides offer pathways to structurally diverse furan rings. The choice of starting materials in these syntheses is critical to ensure that the resulting furan ring is amenable to subsequent functionalization at the C2 and C5 positions.
With a suitable furan substrate in hand, the next critical step is the regioselective introduction of the sulfonamide group at the C2 position. Furan is an electron-rich heterocycle that readily undergoes electrophilic substitution. The sulfonation is typically directed to the C2 position due to the stabilizing effect of the oxygen atom on the adjacent carbocation intermediate formed during the reaction.
One established method involves the direct sulfonation of a furan derivative using a sulfonating agent like sulfur trioxide pyridine (B92270) complex, followed by conversion to the sulfonyl chloride and subsequent amination. A more direct approach involves electrophilic sulfonation of a precursor like an alkyl-3-furoate, which can then be manipulated to form the primary sulfonamide. This process under Schotten-Baumann conditions with an aminating agent can effectively yield the desired furan-2-sulfonamide core.
Table 1: Reagents for Sulfonamide Group Introduction
| Step | Reagent | Purpose |
|---|---|---|
| Sulfonation | SO₃-Pyridine Complex | Introduces the sulfonic acid group. |
| Chlorination | Thionyl Chloride (SOCl₂) | Converts sulfonic acid to sulfonyl chloride. |
The final step in the de novo sequence is the introduction of the formyl group at the C5 position. The existing sulfonamide group at C2 is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. However, the C5 position remains the most nucleophilic site for such reactions.
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like furan. This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride ((COCl)₂). The furan-2-sulfonamide substrate reacts with the electrophilic Vilsmeier reagent, and subsequent hydrolysis introduces the aldehyde group at the C5 position to yield this compound. The reaction is generally high-yielding and selective for the C5 position.
Catalytic and Green Chemistry Approaches in this compound Synthesis
The development of catalytic and green chemistry methodologies is paramount for the sustainable synthesis of chemical compounds. These approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, in particular, has been extensively utilized for the synthesis of biaryl compounds and has shown promise for the synthesis of sulfonamides.
The Suzuki-Miyaura coupling of furanboronic acids with aryl or heteroaryl halides provides an efficient route for the formation of a C-C bond between a furan ring and another aromatic system. acs.org An efficient protocol for this reaction has been developed using aqueous n-butanol as a solvent, which is a biodegradable and less toxic alternative to many organic solvents. acs.org This method has been shown to be effective for the coupling of various N-heteroaryl and aryl chlorides with thiophene- and furanboronic acids in near quantitative yields with low catalyst loadings (0.1–1 mol %). acs.org
Furthermore, the Suzuki-Miyaura cross-coupling has been extended to the use of aryl O-carbamates and O-sulfamates as coupling partners. nih.gov These reactions, catalyzed by nickel complexes, allow for the formation of biaryls from readily available starting materials. nih.gov This suggests the potential for developing a Suzuki-Miyaura coupling strategy for the direct formation of the C-S bond in this compound by coupling a suitable furan derivative with a sulfamate-based coupling partner.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Solvent | Key Advantage |
| Furanboronic acid | Aryl/Heteroaryl chloride | Palladium-based | Aqueous n-butanol | Use of a green solvent, high yields, low catalyst loading. acs.org |
| Aryl O-carbamate/O-sulfamate | Arylboronic acid | Nickel-based | Anhydrous | Utilizes readily available starting materials. nih.gov |
Organocatalysis and biocatalysis represent green and sustainable alternatives to traditional metal-based catalysis. These methods often proceed under mild reaction conditions and can provide high levels of stereoselectivity.
While specific applications of organocatalysis for the direct synthesis of this compound are not extensively documented, organocatalytic methods have been developed for the synthesis of related furan-containing structures. For instance, a modular method for the preparation of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals has been developed using organocatalysis. nih.gov This reaction demonstrates the potential of organocatalysts to mediate transformations of furan precursors.
Biocatalysis offers another promising avenue for the synthesis of furan derivatives. Robust transaminases have been identified that can enable the scalable amination of biobased furan aldehydes with high activity and broad substrate specificity. nih.gov While this method directly yields furfurylamines rather than sulfonamides, it highlights the potential of enzymatic transformations for the functionalization of the furan core. nih.gov The enzymatic cascade process allows for the one-pot synthesis of valuable building blocks from 5-hydroxymethylfurfural (B1680220). nih.gov Further research could explore the development of biocatalysts capable of mediating the formation of the sulfonamide group on the furan ring.
The reduction or elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free and reduced-solvent methodologies not only reduce environmental impact but can also lead to improved reaction rates and easier product isolation.
Mechanochemistry, which involves conducting reactions in the solid state by grinding, has emerged as a powerful solvent-free technique. A mechanochemical approach for the synthesis of sulfonamides has been demonstrated using a one-pot-double-step procedure mediated by solid sodium hypochlorite. rsc.org This method involves the tandem oxidation–chlorination of disulfides followed by amination and works well for both aromatic and aliphatic substrates. rsc.org The application of this solvent-free methodology to the synthesis of this compound could offer significant environmental and practical advantages.
Additionally, the use of water as a solvent is highly desirable from a green chemistry perspective. As mentioned previously, an efficient Suzuki-Miyaura coupling for the synthesis of furan-containing biaryls has been developed in aqueous n-butanol. acs.org The use of aqueous solvent systems in the synthesis of this compound would be a significant step towards a more sustainable process.
| Methodology | Key Feature | Potential Application to this compound |
| Mechanosynthesis | Solvent-free reaction conditions. rsc.org | Direct synthesis from a furan disulfide derivative. |
| Aqueous Suzuki-Miyaura Coupling | Use of a biodegradable and less toxic solvent. acs.org | Formation of the furan-aryl bond in analogues. |
Electrochemical Methods for Sulfonamide Formation
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the formation of sulfonamides. By using electricity as a "reagent," electrosynthesis can avoid the use of harsh oxidants and reductants, often leading to cleaner reactions and simpler workups.
An environmentally benign electrochemical method has been developed for the oxidative coupling of thiols and amines to form sulfonamides. nih.gov This transformation is driven entirely by electricity, requires no sacrificial reagents or additional catalysts, and can be completed in a short reaction time. nih.gov Hydrogen is generated as a benign byproduct at the cathode. nih.gov The reaction proceeds under mild conditions and exhibits a broad substrate scope. nih.gov
Another electrochemical approach involves the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This metal-free method utilizes the direct anodic oxidation of the aromatic compound, followed by a nucleophilic attack of an in situ formed amidosulfinate. nih.gov This highly convergent reaction has been demonstrated for a range of substrates with good yields. nih.gov
The application of these electrochemical methods to the synthesis of this compound could proceed via two main routes:
Oxidative coupling: A suitably functionalized furan thiol could be coupled with an amine source electrochemically.
Direct C-H functionalization: Direct electrochemical sulfonamidation of a 5-formylfuran precursor could be achieved using SO₂ and an amine.
These electrochemical strategies represent a promising frontier for the sustainable and efficient synthesis of this compound and its analogues.
| Electrochemical Method | Starting Materials | Key Advantages |
| Oxidative Coupling | Thiols, Amines | Catalyst-free, no sacrificial reagents, short reaction time, benign byproduct (H₂). nih.gov |
| Direct C-H Sulfonamidation | (Hetero)arenes, SO₂, Amines | Metal-free, highly convergent, direct functionalization. nih.gov |
Chemical Reactivity and Transformation Mechanisms of 5 Formylfuran 2 Sulfonamide
Reactivity of the Formyl Functional Group
The aldehyde group at the 5-position of the furan (B31954) ring is a key center of reactivity. Its electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, and it can undergo both oxidation and reduction, making it a versatile handle for molecular modification.
The carbonyl carbon of the formyl group is electron-deficient and readily undergoes nucleophilic addition. A prominent example of this reactivity is the formation of Schiff bases (or imines) through reaction with primary amines. This condensation reaction typically proceeds under mild acidic conditions, where the amine's nucleophilic nitrogen attacks the carbonyl carbon, followed by dehydration to yield the C=N double bond. Sulfonamide-derived Schiff bases are a well-established class of compounds.
This initial Schiff base formation can be followed by a reduction step in a process known as reductive amination. The intermediate imine is reduced in situ to form a stable secondary amine. This two-step, one-pot reaction is a powerful method for forming C-N bonds. The reductive amination of furan aldehydes, such as the related 5-hydroxymethylfurfural (B1680220) (HMF), has been demonstrated to be an effective transformation. For 5-Formylfuran-2-sulfonamide, this pathway provides a route to various N-substituted aminomethylfuran derivatives.
| Reaction Type | Reactant | Product Structure | Product Name |
| Schiff Base Formation | Aniline | N-(furan-2-ylmethylene)aniline-5-sulfonamide | |
| Reductive Amination | Methylamine, NaBH₃CN | 5-((Methylamino)methyl)furan-2-sulfonamide |
The aldehyde moiety exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The formyl group can be smoothly oxidized to a carboxylic acid group, yielding 5-carboxyfuran-2-sulfonamide. This transformation is analogous to the oxidation of the structurally similar 5-hydroxymethylfurfural (HMF) to 5-formylfuran-2-carboxylic acid (FFCA) and subsequently to furan-2,5-dicarboxylic acid (FDCA). Common laboratory oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent can effect this conversion.
Reduction: Conversely, the formyl group can be reduced to a hydroxymethyl group, affording 5-(hydroxymethyl)furan-2-sulfonamide. This is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent allows for selective reduction of the aldehyde in the presence of other potentially reducible functional groups.
| Transformation | Reagent Example | Product Name |
| Oxidation | Potassium Permanganate (KMnO₄) | 5-Carboxyfuran-2-sulfonamide |
| Reduction | Sodium Borohydride (NaBH₄) | 5-(Hydroxymethyl)furan-2-sulfonamide |
The electrophilic nature of the aldehyde's carbonyl carbon and the acidity of its alpha-protons (if present, though not on the formyl group itself) allow it to participate in various condensation reactions. The formyl group of this compound can react with compounds containing an active methylene (B1212753) group (e.g., malonic esters, nitromethane) in base-catalyzed reactions like the Knoevenagel condensation. These reactions result in the formation of a new carbon-carbon double bond, extending the conjugation of the furan system. The formyl group in related furan compounds is known to be reactive and can engage in such condensation side-reactions.
Reactivity of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is another critical site of reactivity. The protons on the nitrogen atom are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group, enabling reactions at the nitrogen center. The oxygen atoms of the sulfonyl group also play a crucial role in non-covalent interactions.
The acidic nature of the N-H protons facilitates the deprotonation of the sulfonamide nitrogen by a suitable base (e.g., sodium hydride, potassium carbonate), generating a nucleophilic sulfonamide anion. This anion can then react with various electrophiles.
N-Alkylation: Reaction of the sulfonamide anion with alkyl halides or other alkylating agents results in the formation of N-alkylated sulfonamides. This process allows for the introduction of a wide variety of alkyl substituents onto the sulfonamide nitrogen.
N-Acylation: Similarly, the sulfonamide anion can react with acylating agents such as acid chlorides or acid anhydrides to yield N-acylsulfonamides. N-acylsulfonamides are of significant interest as their acidity is comparable to that of carboxylic acids, making them potential bioisosteres.
| Reaction Type | Reagent Example | Product Class |
| N-Alkylation | Methyl Iodide (CH₃I) | N-Alkyl-5-formylfuran-2-sulfonamide |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acyl-5-formylfuran-2-sulfonamide |
The sulfonamide group is an excellent participant in hydrogen bonding. The N-H group acts as a strong hydrogen bond donor, while the two sulfonyl oxygen atoms and, to a lesser extent, the nitrogen atom, act as hydrogen bond acceptors.
In the solid state, these interactions are fundamental to the crystal packing architecture. Sulfonamides often form dimeric structures or extended hydrogen-bonded chains and networks. Specifically, the amino protons of sulfonamides show a high preference for bonding to the sulfonyl oxygens, which can lead to the formation of dominant, repeating hydrogen-bond patterns.
In solution, the sulfonamide group can engage in hydrogen bonding with solvent molecules. In polar protic solvents, both the N-H and S=O groups will interact with the solvent, influencing the compound's solubility and conformational preferences. In polar aprotic solvents, the N-H group can form strong hydrogen bonds with acceptor atoms in the solvent, such as the oxygen in dimethylformamide (DMF). These interactions can affect the compound's reactivity in solution-phase transformations.
Role as a Leaving Group in Specialized Transformations
The sulfonyl group (-SO2NH2) is generally not considered a facile leaving group in classical nucleophilic aromatic substitution (SNA_r) reactions, particularly on an electron-rich heterocycle like furan. However, the electronic nature of the this compound molecule provides significant activation that could enable its departure under specific conditions.
The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this complex is paramount to the reaction's success. In this compound, both the formyl and sulfonamide groups are potent electron-withdrawing groups. Their presence at the C5 and C2 positions, respectively, delocalizes the negative charge of the Meisenheimer intermediate formed by nucleophilic attack at C2, thereby stabilizing it.
Despite this activation, forcing conditions are typically required, such as high temperatures, strong and poorly basic nucleophiles (e.g., thiols), and aprotic polar solvents. The reaction is generally limited to specialized synthetic applications where direct displacement of other functional groups is not feasible. While traditional S_NAr reactions require substantial ring activation, concerted S_NAr (cS_NAr) mechanisms, which avoid a formal intermediate, are also a possibility, though less common. nih.gov
Reactions Involving the Furan Ring System
The furan ring in this compound is significantly deactivated towards reactions typical of electron-rich aromatic systems due to the strong electron-withdrawing nature of the substituents.
Furan is inherently more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS), with a strong preference for substitution at the C2 and C5 positions. pearson.com In this compound, these positions are blocked. Furthermore, the formyl and sulfonamide groups strongly deactivate the ring, making EAS reactions challenging and requiring harsh conditions (e.g., oleum (B3057394) for sulfonation or strong Lewis acids for Friedel-Crafts reactions).
When forced, substitution will occur at the remaining C3 or C4 positions. The directing influence of the existing substituents determines the regiochemical outcome. Both the C2-sulfonamide and C5-formyl groups are deactivating and direct incoming electrophiles to the meta positions.
The C2-sulfonamide group directs an incoming electrophile to the C4 position.
The C5-formyl group directs an incoming electrophile to the C3 position.
The regioselectivity of the substitution will depend on the relative directing power of these two groups and the specific reaction conditions. In many cases, a mixture of C3 and C4 substituted products can be expected.
| Position | Activating/Deactivating Effect | Expected Product(s) | Reaction Conditions |
| C3 | Deactivated (meta to C5-CHO) | 3-substituted isomer | Forcing (e.g., high temp, strong acids) |
| C4 | Deactivated (meta to C2-SO2NH2) | 4-substituted isomer | Forcing (e.g., high temp, strong acids) |
Furan can function as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. However, the reactivity of the furan diene is highly sensitive to the electronic nature of its substituents.
In a normal-electron-demand Diels-Alder reaction, the furan acts as the electron-rich component (diene) reacting with an electron-poor dienophile. The presence of two strong electron-withdrawing groups in this compound significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring. rsc.orgrsc.org This electronic modification results in several consequences:
Reduced Reactivity : The larger energy gap between the furan's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) drastically slows the reaction rate. nih.gov
Thermodynamic Unfavorability : The reaction often becomes less exergonic or even endergonic, leading to unfavorable equilibrium. nih.gov
Reversibility : Diels-Alder reactions involving furan are often reversible. The presence of electron-withdrawing groups can lower the temperature required for the retro-Diels-Alder reaction to occur. researchgate.net
Consequently, this compound is expected to be a very poor diene in normal-electron-demand Diels-Alder reactions. mdpi.com Conversely, the lowered LUMO energy of the furan system could potentially allow it to participate in inverse-electron-demand Diels-Alder reactions with very electron-rich dienophiles (e.g., enamines or ketene (B1206846) acetals), although this is a less common reaction pathway for furan derivatives. nih.gov
| Reaction Type | Dienophile Type | Governing Orbitals | Predicted Reactivity | Rationale |
|---|---|---|---|---|
| Normal-Electron-Demand | Electron-Poor (e.g., Maleimide) | HOMO(diene) - LUMO(dienophile) | Very Low | -CHO and -SO2NH2 groups lower the diene's HOMO energy, increasing the orbital energy gap. rsc.org |
| Inverse-Electron-Demand | Electron-Rich (e.g., Enamine) | LUMO(diene) - HOMO(dienophile) | Possible, but likely low | -CHO and -SO2NH2 groups lower the diene's LUMO energy, decreasing the orbital energy gap. nih.gov |
The furan ring, particularly when substituted with electron-withdrawing groups, is susceptible to cleavage under various conditions. These reactions typically involve the disruption of the aromatic system, leading to the formation of acyclic compounds.
Under strong acidic aqueous conditions, the furan ring of this compound can undergo hydrolytic ring-opening. The reaction is thought to proceed via protonation of the furan oxygen, followed by nucleophilic attack of water. This leads to an unstable intermediate that rearranges to form a 1,4-dicarbonyl compound derivative. The presence of the electron-withdrawing substituents facilitates the initial nucleophilic attack on the ring.
Oxidative ring-opening can also occur using reagents such as ozone (O3) or potassium permanganate (KMnO4). These powerful oxidants can cleave the double bonds within the furan ring, leading to the formation of carboxylic acid or dicarbonyl derivatives, depending on the reaction conditions and workup. These reactions are often non-selective and can also affect the formyl group. researchgate.netrsc.org
Chemoselectivity and Regioselectivity in Multi-Functionalized Systems
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the primary sites for reaction are the formyl group, the sulfonamide group, and the furan ring itself.
Formyl Group Reactions : The aldehyde is a highly reactive electrophilic center. It can be selectively reduced to an alcohol (e.g., using sodium borohydride, NaBH4) without affecting the sulfonamide or the furan ring under mild conditions. It can also be oxidized to a carboxylic acid using reagents like silver oxide (Ag2O). Nucleophilic addition reactions (e.g., Grignard or Wittig reactions) will also preferentially occur at the formyl carbon.
Sulfonamide Group Reactions : The N-H protons of the primary sulfonamide are acidic and can be deprotonated by a suitable base (e.g., sodium hydride, NaH). The resulting anion can then be alkylated or acylated, providing a route to N-substituted sulfonamides.
Furan Ring Reactions : As discussed, reactions on the furan ring, such as electrophilic substitution or cycloaddition, are generally disfavored due to deactivation by the substituents. These reactions typically require more forcing conditions than those needed to transform the aldehyde or sulfonamide groups.
This hierarchy of reactivity allows for selective transformations of the molecule, as summarized in the table below. Regioselectivity, the preference for reaction at one position over another, is primarily relevant for electrophilic substitution on the furan ring, where a mixture of C3 and C4 products is anticipated, as detailed in section 3.3.1.
| Target Site | Reaction Type | Typical Reagent(s) | Product Type |
|---|---|---|---|
| Formyl Group | Reduction | NaBH4, LiAlH4 | Hydroxymethyl group |
| Formyl Group | Oxidation | Ag2O, Tollens' Reagent | Carboxylic acid |
| Formyl Group | Wittig Reaction | Ph3P=CHR | Alkene |
| Sulfonamide N-H | Deprotonation/Alkylation | 1. NaH, 2. R-X | N-Alkyl sulfonamide |
| Furan Ring (C3/C4) | Electrophilic Substitution | HNO3/H2SO4 (Nitration) | Nitro-substituted furan |
Advanced Spectroscopic and Computational Characterization of 5 Formylfuran 2 Sulfonamide
Structural Elucidation via X-ray Crystallography
While a specific single-crystal X-ray diffraction study for 5-Formylfuran-2-sulfonamide has not been reported in the reviewed literature, its solid-state characteristics can be inferred from extensive studies on related sulfonamide and furan (B31954) derivatives nih.govresearchgate.netnih.gov.
Solid-State Conformations and Polymorphism
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in sulfonamides due to the presence of strong hydrogen bond donors (N-H) and acceptors (S=O) researchgate.netnih.gov. These different crystalline arrangements arise from variations in molecular conformation and intermolecular packing, leading to distinct physicochemical properties. For this compound, it is anticipated that different crystallization conditions (e.g., solvent, temperature) could yield polymorphs with unique packing motifs and stabilities.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions. The primary driving forces for the supramolecular assembly in sulfonamide crystals are strong hydrogen bonds and, in many cases, π-π stacking interactions nih.govnih.gov.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bonding | N-H (Sulfonamide) | O=S (Sulfonamide), O=C (Formyl) | Primary driver of supramolecular assembly, forming chains or sheets. |
| π-π Stacking | Furan Ring | Furan Ring | Contributes to lattice stabilization through aromatic interactions. |
| C-H···O Interactions | C-H (Furan, Formyl) | O=S, O=C | Weaker interactions that provide additional stabilization to the 3D network. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Analysis
NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. Although specific spectra for this compound are not publicly available, expected chemical shifts and correlations can be predicted based on the analysis of similar furan and sulfonamide structures rsc.orgresearchgate.net.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Number | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | CHO | ~9.6-9.8 (s, 1H) | ~178-180 |
| 2 | C2 | - | ~155-158 |
| 3 | H3 | ~7.4-7.6 (d, 1H) | ~125-127 |
| 4 | H4 | ~7.2-7.4 (d, 1H) | ~115-117 |
| 5 | C5 | - | ~150-153 |
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of proton and carbon signals and for elucidating the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key expected correlation would be between the two furan protons, H3 and H4, confirming their adjacent positions on the ring sdsu.edu.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C3, C4, and the formyl C1 by correlating them to their attached protons sdsu.eduyoutube.com.
Solvent Effects on Spectroscopic Signatures
The chemical shifts observed in NMR spectroscopy can be significantly influenced by the choice of solvent reddit.com. The interactions between the solute (this compound) and the solvent can alter the electronic environment of the nuclei. For protons involved in hydrogen bonding, such as the N-H protons of the sulfonamide group, a change from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond accepting solvent like DMSO-d₆ is expected to cause a significant downfield shift (higher ppm value) unn.edu.ng. The chemical shifts of the furan and formyl protons would also be affected, though likely to a lesser extent, due to changes in solvent polarity and potential specific interactions like dipole-dipole associations unn.edu.ngacs.org.
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₅H₅NO₄S), the expected exact mass is 175.00 g/mol .
Under electrospray ionization (ESI) or electron impact (EI) conditions, the molecule would ionize and subsequently fragment in a predictable manner based on the functional groups present. The fragmentation of aromatic sulfonamides has been studied, and several characteristic pathways are known nih.gov. A primary and highly characteristic fragmentation for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da) nih.govresearchgate.net.
Table of Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 175 | [M]⁺˙ or [M+H]⁺ | Molecular Ion |
| 111 | [M - SO₂]⁺˙ | Loss of sulfur dioxide from the molecular ion. nih.gov |
| 94 | [C₄H₂O-CHO]⁺˙ | Subsequent loss of NH from the m/z 111 fragment. |
| 82 | [C₅H₂O]⁺˙ | Loss of the formyl and sulfonamide groups. |
The fragmentation would likely be initiated by cleavage of the relatively weak C-S or S-N bonds. The loss of the formyl group (CHO, 29 Da) is another plausible fragmentation pathway common for aldehydes whitman.edu. High-resolution mass spectrometry would be essential to confirm the elemental composition of the parent ion and its various fragments.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational states of a molecule. ksu.edu.sanih.gov For this compound, the spectrum is a composite of vibrations from its three key components: the furan ring, the formyl (aldehyde) group, and the sulfonamide group. Each functional group exhibits characteristic vibrational frequencies.
The analysis of these spectra allows for unambiguous confirmation of the molecular structure. The furan ring vibrations include C-H stretching, C=C stretching, and ring breathing modes. The formyl group is identifiable by a strong C=O stretching band and a characteristic C-H stretching vibration. The sulfonamide group is distinguished by its asymmetric and symmetric S=O stretching modes, as well as S-N and N-H stretching frequencies. mdpi.com
Computational methods, particularly Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies. These calculated values, when compared with experimental data, aid in the precise assignment of spectral bands. globalresearchonline.net Furthermore, subtle shifts in vibrational frequencies can provide insight into conformational isomers, such as the orientation of the formyl group relative to the furan ring (cis vs. trans conformers), as different conformations can lead to slight changes in bond strengths and vibrational coupling. uliege.be
Below is a table of expected vibrational frequencies for the key functional groups in this compound, based on typical values for related furan and sulfonamide compounds.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Sulfonamide | N-H Stretch | 3350 - 3250 | Medium-Strong | Weak |
| Furan | Aromatic C-H Stretch | 3150 - 3100 | Medium | Medium |
| Formyl | Aldehyde C-H Stretch | 2850 - 2750 | Medium-Weak | Medium |
| Formyl | C=O Stretch | 1700 - 1680 | Very Strong | Medium |
| Furan | C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| Sulfonamide | S=O Asymmetric Stretch | 1370 - 1330 | Very Strong | Medium |
| Sulfonamide | S=O Symmetric Stretch | 1180 - 1160 | Very Strong | Medium |
| Sulfonamide | S-N Stretch | 950 - 900 | Medium | Weak |
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides profound insights into molecular properties that are often difficult to probe experimentally. Quantum mechanical methods are essential for understanding the electronic structure, stability, and reactivity of this compound.
Density Functional Theory (DFT) Calculations of Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Using a functional such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be optimized to find its most stable three-dimensional structure. researchgate.net
From this optimized geometry, a range of electronic properties can be calculated:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential is expected around the oxygen atoms of the formyl and sulfonyl groups, while positive potential would be located near the sulfonamide N-H proton.
Energetics: DFT allows for the calculation of the relative energies of different conformers, helping to determine the most stable isomer and the energy barriers for rotation around single bonds, for instance, the C-C bond connecting the formyl group to the furan ring.
The following table summarizes key electronic properties for a representative thiophene (B33073) sulfonamide, illustrating the type of data obtained from DFT calculations.
| Computational Parameter | Description | Illustrative Value (Thiophene Sulfonamide) |
| HOMO Energy | Energy of the highest occupied molecular orbital | -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity | 5.5 eV |
| Dipole Moment | Measure of the overall polarity of the molecule | ~5.0 D |
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
A significant application of quantum chemistry is the prediction of spectroscopic parameters, which serves to validate experimental findings and aid in spectral interpretation. globalresearchonline.net
IR and Raman Spectra: As mentioned in section 4.4, DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra, often scaled by a factor to correct for anharmonicity and basis set limitations, typically show excellent agreement with experimental data. mdpi.com
NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental values is a powerful method for confirming the assigned structure.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). globalresearchonline.net
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating reaction mechanisms. For this compound, this could involve modeling its synthesis, for example, via the oxidative coupling of a thiol and an amine or the reaction of a sulfonyl chloride with an amine. rsc.orgnih.gov
Using DFT, the entire reaction pathway can be mapped out on a potential energy surface. This involves:
Optimizing the geometries of the reactants, intermediates, and products.
Locating the transition state (TS) structure for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface.
Calculating the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.
These models provide a detailed, step-by-step view of bond-forming and bond-breaking processes, offering insights that can be used to optimize reaction conditions or design new synthetic routes. rsc.orgrsc.org
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the atomic motions of the system over time. psu.edu An MD simulation for this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and using a force field to describe the inter- and intramolecular forces. youtube.com
MD simulations are particularly useful for:
Exploring Conformational Landscapes: Over the course of a simulation (nanoseconds to microseconds), the molecule can explore various accessible conformations. Analyzing the trajectory allows for the identification of the most populated conformational states and the dynamics of transitions between them. researchgate.net
Studying Solvation Effects: MD provides a detailed picture of how solvent molecules arrange around the solute. The formation of hydrogen bonds between the sulfonamide group and water molecules, for example, can be explicitly observed and quantified. Analysis of properties like the Radial Distribution Function (RDF) reveals the structure of the solvation shells, which is crucial for understanding the molecule's solubility and behavior in solution. semanticscholar.org
Applications of 5 Formylfuran 2 Sulfonamide in Organic and Materials Chemistry
Role as a Precursor in Heterocyclic Synthesis
The aldehyde functional group is a cornerstone in the synthesis of a vast array of heterocyclic compounds. As such, 5-Formylfuran-2-sulfonamide serves as a valuable starting material for creating more complex molecular architectures incorporating the furan-2-sulfonamide (B1601764) core.
Synthesis of Pyrazole (B372694), Pyrimidine (B1678525), and other Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles like pyrazoles and pyrimidines are prevalent scaffolds in medicinal and agricultural chemistry. The formyl group of this compound is a key reactive handle for constructing these rings.
Pyrazoles: Pyrazole rings are typically synthesized via the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. Alternatively, α,β-unsaturated aldehydes can react with hydrazines to yield pyrazolines, which can be subsequently oxidized to pyrazoles. While direct literature detailing the synthesis of pyrazoles from this compound is limited, the established reactivity of aldehydes suggests its utility in this context. For instance, a Knoevenagel condensation of this compound with an active methylene (B1212753) compound would generate an α,β-unsaturated intermediate, primed for cyclization with hydrazine to form a pyrazole bearing the furan-2-sulfonamide substituent.
Pyrimidines: The construction of the pyrimidine ring often involves the reaction of a three-carbon component with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine. bu.edu.eg The Biginelli reaction is a classic example where an aldehyde, a β-ketoester, and urea condense to form a dihydropyrimidine. This compound can readily serve as the aldehyde component in such multi-component reactions, leading to the formation of pyrimidine derivatives functionalized with the furan-2-sulfonamide moiety. bu.edu.egorganic-chemistry.orgresearchgate.net
The table below illustrates the general synthetic strategies where this compound could be employed.
| Heterocycle | General Reactants | Role of this compound | Product Scaffold |
| Pyrazole | 1. Active methylene compound (e.g., malononitrile) followed by Hydrazine | Aldehyde source for initial condensation | 5-(Furan-2-sulfonamide) substituted pyrazole |
| Pyrimidine | β-Dicarbonyl compound + Urea/Thiourea | Aldehyde component in a one-pot reaction | 4-(Furan-2-sulfonamide) substituted dihydropyrimidine |
| Schiff Base | Primary Amine (R-NH₂) | Electrophilic aldehyde source | Imine with furan-2-sulfonamide moiety |
Formation of Fused and Spirocyclic Systems
The reactivity of the aldehyde group also allows for its participation in cyclization reactions that generate more complex polycyclic systems.
Fused Systems: Fused heterocycles can be constructed through tandem reactions where the formyl group participates in an initial condensation followed by an intramolecular cyclization. For example, in the Friedländer annulation, an o-aminoaryl aldehyde or ketone reacts with a compound containing an active methylene group to form a quinoline. While the furan (B31954) ring is electron-rich and its reactivity differs from a benzene (B151609) ring, analogous strategies could be envisioned to fuse another ring onto the furan core, although such applications for this compound are not extensively documented. Research into complexity-building photochemical reactions has shown that sulfonamide moieties can participate in intramolecular cycloadditions to yield complex fused heterocyclic systems. mdpi.com
Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery. mdpi.com The synthesis of spirocyclic compounds often involves intramolecular reactions or cycloadditions. While specific synthetic routes starting from this compound to form spirocycles are not prevalent in the literature, its aldehyde group could be converted into a dienophile or other reactive species capable of participating in reactions like the Diels-Alder cycloaddition to generate spirocyclic architectures. ias.ac.in
Development of Ligands and Catalysts Based on the this compound Scaffold (excluding human drug design)
The structure of this compound is well-suited for the development of specialized ligands for metal catalysis and, potentially, for organocatalysis.
Ligand Design for Transition Metal Catalysis
The most direct application of this compound in ligand design is through the synthesis of Schiff bases (or imines). The aldehyde group readily condenses with primary amines to form a Schiff base containing a C=N bond. ijpsjournal.com The resulting molecule is an excellent chelating ligand, capable of coordinating to transition metal ions through the imine nitrogen and potentially the oxygen atom of the furan ring and/or the oxygen or nitrogen atoms of the sulfonamide group. ijpsjournal.comderpharmachemica.com
The coordination of these Schiff base ligands to metals such as copper(II), nickel(II), cobalt(II), and zinc(II) can generate stable metal complexes. jocpr.comresearchgate.net These complexes have potential applications in catalysis, for example, in oxidation, reduction, or cross-coupling reactions. The electronic properties of the catalyst can be fine-tuned by modifying the amine precursor used to form the Schiff base, thereby altering the steric and electronic environment around the metal center. whiterose.ac.ukjocpr.com
| Metal Ion | Potential Coordination Sites on Schiff Base Ligand | Resulting Complex Geometry (Hypothetical) | Potential Catalytic Application |
| Cu(II) | Imine Nitrogen, Furan Oxygen, Sulfonamide Oxygen | Square Planar or Distorted Octahedral | Oxidation Reactions |
| Ni(II) | Imine Nitrogen, Furan Oxygen | Square Planar or Tetrahedral | Cross-Coupling Reactions |
| Co(II) | Imine Nitrogen, Sulfonamide Nitrogen/Oxygen | Tetrahedral or Octahedral | Reduction Reactions |
| Zn(II) | Imine Nitrogen, Furan Oxygen | Tetrahedral | Lewis Acid Catalysis |
Application in Organocatalysis
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While the application of this compound itself as an organocatalyst is not well-documented, its derivatives hold potential. The sulfonamide group (-SO₂NH₂) is a strong hydrogen-bond donor and can be incorporated into catalyst scaffolds to activate substrates through hydrogen bonding. For instance, a derivative of this compound, such as the corresponding amine (obtained via reductive amination), could be used to create bifunctional catalysts that feature both a basic amine site and a hydrogen-bonding sulfonamide group. Such catalysts are effective in various asymmetric reactions. However, specific research demonstrating the use of this particular compound in organocatalysis remains an area for future exploration. nih.gov
Integration into Functional Materials and Supramolecular Architectures
The distinct functional groups of this compound make it an attractive candidate for incorporation into polymers, metal-organic frameworks (MOFs), and other supramolecular structures.
The ability of sulfonamides to form robust and directional hydrogen bonds (N-H···O) is well-established and has been exploited in crystal engineering to create specific supramolecular architectures such as chains, sheets, or more complex networks. najah.eduresearchgate.net The presence of both a hydrogen-bond donor (the N-H of the sulfonamide) and multiple acceptors (the sulfonyl oxygens, furan oxygen, and formyl oxygen) in this compound allows for the formation of intricate and stable non-covalent assemblies. nih.gov
Furthermore, the aldehyde group can be utilized for covalent integration into larger structures. It can undergo polymerization reactions or be used to functionalize surfaces. For example, it could serve as a monomer in the synthesis of specialty polymers where the furan and sulfonamide moieties impart specific properties like thermal stability or ion-binding capacity. In the context of MOFs, a carboxylate derivative of this compound (where the formyl group is oxidized to a carboxylic acid) could act as an organic linker to connect metal nodes, creating porous materials with potential applications in gas storage or catalysis. chemscene.com
Design of Polymers and Copolymers with Tunable Properties
The rigid and aromatic nature of the furan ring makes it a valuable building block for the synthesis of high-performance polymers. Polyesters and polyamides derived from furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA), have garnered significant interest as renewable alternatives to their petroleum-based counterparts. mdpi.comresearchgate.net The incorporation of a furanic structure into polymer backbones can lead to materials with excellent thermal stability, mechanical strength, and gas barrier properties. mdpi.comcput.ac.zastanford.edu
While direct polymerization of this compound has not been extensively reported, its bifunctional nature—possessing both a reactive aldehyde and a sulfonamide group—suggests its potential as a monomer or a modifying agent in polymer synthesis. The formyl group can participate in various polymerization reactions, such as condensation with amines to form polyamides or with active methylene compounds. The sulfonamide group can also be involved in polymerization or can be used to introduce specific functionalities into the polymer chain, influencing properties like solubility, thermal behavior, and intermolecular interactions.
The properties of furan-based polymers can be tailored through copolymerization. mdpi.com By incorporating different comonomers, it is possible to adjust key characteristics such as the glass transition temperature (Tg) and melting temperature (Tm). mdpi.comresearchgate.net For instance, the copolymerization of furan-based polyesters with diols of varying chain lengths allows for the tuning of thermal and mechanical properties. mdpi.com Similarly, introducing this compound as a comonomer could lead to copolymers with unique and tunable properties, stemming from the specific contributions of its functional groups. The sulfonamide moiety, in particular, could enhance interchain hydrogen bonding, potentially leading to materials with higher melting points and improved mechanical strength.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Potential Comonomer(s) | Resulting Polymer Linkage | Potential Properties |
|---|---|---|---|
| Polyamide | Diamines | Imine (from formyl group) | High thermal stability, rigidity |
| Polyester | Diols, Dicarboxylic acids | Ester (if formyl is oxidized) | Tunable thermal properties |
| Polyurethane | Diisocyanates, Diols | Urethane | Elasticity, toughness |
| Functional Polymer | Monomers with complementary reactive groups | Covalent bonds | Specific functionalities for targeted applications |
Self-Assembly and Molecular Recognition in Non-Biological Systems
The principles of molecular self-assembly and recognition are fundamental to the development of advanced materials and functional systems. The structure of this compound, with its distinct functional groups, suggests its potential to participate in these processes in non-biological contexts. The furan ring can engage in π-π stacking interactions, while the sulfonamide and formyl groups are capable of forming strong hydrogen bonds.
Recent research has demonstrated the ability of furanic compounds to be recognized by supramolecular probes through a combination of non-covalent interactions, including those involving the furan ring itself. nih.gov This indicates that the furan moiety of this compound could act as a recognition site for other molecules.
Furthermore, sulfonamides are known to be excellent hydrogen bond donors and acceptors, and this property has been exploited in the design of molecules that self-assemble into well-defined supramolecular structures. The combination of the sulfonamide's hydrogen bonding capabilities with the π-stacking potential of the furan ring could lead to the formation of ordered assemblies such as sheets, ribbons, or porous networks. The formyl group can also participate in hydrogen bonding or other specific interactions, further directing the self-assembly process.
Table 2: Potential Non-Covalent Interactions of this compound in Self-Assembly
| Interacting Moiety | Type of Interaction | Potential Role in Self-Assembly |
|---|---|---|
| Furan Ring | π-π Stacking | Directional ordering of molecules |
| Sulfonamide Group | Hydrogen Bonding (donor and acceptor) | Formation of extended networks |
| Formyl Group | Hydrogen Bonding (acceptor), Dipole-dipole | Specific recognition and orientation |
Applications in Agrochemical Research
The search for new and effective agrochemicals is a continuous effort driven by the need to protect crops from pests and diseases. Both sulfonamide and furan derivatives have shown promise in this area, suggesting that this compound could be a valuable lead compound in agrochemical research.
Development of Herbicides and Fungicides
Sulfonamides are a well-established class of compounds with a broad range of biological activities, including herbicidal and fungicidal properties. nih.gov The herbicidal action of many sulfonamides stems from their ability to inhibit key enzymes in the biosynthetic pathways of amino acids in plants. nih.gov Similarly, certain sulfonamide derivatives have demonstrated potent fungicidal activity against a variety of plant pathogens. nih.govnih.govresearchgate.net
Furan-containing compounds have also been investigated for their agrochemical potential. The furan scaffold is present in a number of biologically active molecules, and its derivatives have been shown to possess both fungicidal and herbicidal properties. ijabbr.comijabbr.com The combination of a sulfonamide group and a furan ring in this compound makes it a promising candidate for the development of new herbicides and fungicides. The formyl group offers a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced activity and selectivity.
Table 3: Examples of Bioactive Sulfonamide and Furan Derivatives in Agrochemicals
| Compound Class | Biological Activity | Mode of Action (Example) | Reference |
|---|---|---|---|
| Sulfonamides | Herbicidal | Inhibition of acetolactate synthase | nih.gov |
| Sulfonamides | Fungicidal | Disruption of mitochondrial respiration | researchgate.net |
| Furan Derivatives | Fungicidal | Varies depending on the specific compound | ijabbr.com |
| Furan Derivatives | Herbicidal | Varies depending on the specific compound | ijabbr.com |
Structure-Activity Relationship Studies in Plant or Microbial Systems
Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for the rational design of new agrochemicals. For sulfonamides, structure-activity relationship (SAR) studies have revealed key structural features that are important for their herbicidal and fungicidal effects. openaccesspub.orgyoutube.comyoutube.com These studies often focus on the nature of the substituents on the aromatic ring and the sulfonamide nitrogen.
In the context of this compound, SAR studies would involve synthesizing a series of analogues with modifications at different positions of the molecule and evaluating their biological activity. For example, the formyl group could be converted to other functional groups, such as an oxime, a hydrazone, or a carboxylic acid, to investigate the effect of this position on activity. Similarly, the sulfonamide nitrogen could be substituted with various alkyl or aryl groups.
These studies would provide valuable insights into how the different parts of the this compound molecule contribute to its biological activity in plant or microbial systems. This knowledge could then be used to design more potent and selective herbicides or fungicides.
Sensor Development (excluding biomedical applications for human diagnostics)
Chemical sensors are devices that can detect and quantify the presence of specific chemical species. The development of new sensor materials is an active area of research, and both sulfonamides and furan derivatives have been utilized in this field.
Sulfonamides have been employed as chemosensors for a variety of ions and molecules. bohrium.comnih.govtandfonline.com Their ability to bind to analytes through mechanisms such as hydrogen bonding, complexation, and deprotonation can lead to a detectable signal, such as a change in color or fluorescence. bohrium.comnih.gov
Furan and its derivatives have also been incorporated into sensor systems. For instance, furan-containing polymers have been used to create fluorescent sensors for the detection of metal ions. polymer.cn The electron-rich nature of the furan ring and its ability to participate in various chemical reactions make it a versatile component for sensor design. encyclopedia.pub
Given these precedents, this compound could be a valuable building block for the development of new chemical sensors. The molecule could be immobilized on a solid support to create a selective sorbent for a particular analyte. Alternatively, it could be incorporated into a polymer matrix, where its interaction with an analyte could lead to a change in the polymer's optical or electrical properties. The formyl and sulfonamide groups provide specific binding sites that could be tailored for the selective recognition of a target molecule.
Table 4: Potential Sensing Applications of this compound
| Sensor Type | Detection Principle | Potential Analyte(s) |
|---|---|---|
| Optical Sensor | Colorimetric or fluorometric change upon analyte binding | Metal ions, anions, small organic molecules |
| Electrochemical Sensor | Change in electrical properties upon analyte interaction | Redox-active species, environmentally relevant pollutants |
| Polymer-based Sensor | Change in polymer properties (e.g., swelling, conductivity) | Volatile organic compounds, environmental contaminants |
Mechanistic Investigations of 5 Formylfuran 2 Sulfonamide Interactions Excluding Human Biological Systems
Interactions with Non-Human Protein Targets
The interaction of sulfonamides with non-human protein targets is the cornerstone of their antimicrobial action. Beyond the well-established inhibition of DHPS, the potential for these compounds to interact with other microbial proteins is an area of ongoing research.
To date, there are no publicly available crystallographic studies detailing the complex of 5-Formylfuran-2-sulfonamide with any non-human protein target. Such studies would provide definitive, high-resolution insights into the binding mode and the specific molecular interactions that drive the compound's activity. X-ray crystallography has been a valuable tool in understanding the binding of other sulfonamides to their target enzymes, revealing the precise orientation and interactions within the active site.
Specific molecular recognition studies of this compound with model peptides or proteins from non-human sources have not been reported in the available literature. These types of studies, often utilizing techniques like NMR spectroscopy or surface plasmon resonance, would be instrumental in characterizing the binding affinity and kinetics of the interaction with specific protein targets, further elucidating its mechanism of action.
Future Research Directions and Emerging Opportunities for 5 Formylfuran 2 Sulfonamide
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes to 5-Formylfuran-2-sulfonamide and its derivatives is a primary area for future investigation. Current synthetic approaches often rely on traditional methods that may involve harsh conditions or generate significant waste. nih.govthieme-connect.com Future research should focus on the principles of green chemistry to devise more sustainable synthetic strategies.
Key opportunities include:
Biomass-Derived Precursors: Leveraging the availability of furanic compounds like 5-hydroxymethylfurfuryl (HMF) from lignocellulosic biomass as a starting point for the synthesis of this compound can significantly enhance the sustainability of the process. frontiersin.orgmdpi.comresearchgate.net
Catalytic Innovations: Exploring novel catalytic systems is crucial. This includes the use of earth-abundant metal catalysts and the development of photoredox and copper-catalyzed reactions for the direct aminosulfonylation, which could provide a more direct and atom-economical route to the sulfonamide moiety. thieme-connect.comacs.org Palladium-catalyzed methods for preparing sulfonamides from arylboronic acids also present a promising avenue for milder reaction conditions. nih.gov
Flow Chemistry: The implementation of continuous flow technologies can offer better control over reaction parameters, improve safety, and facilitate scalability, representing a significant advancement over traditional batch processes.
A comparative table of potential sustainable synthetic approaches is presented below:
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Biomass-derived routes | Renewable feedstock, reduced carbon footprint | Efficient conversion of HMF or other furanics |
| Photoredox/Copper Catalysis | Mild reaction conditions, high functional group tolerance | Direct C-S and S-N bond formation |
| Palladium-Catalyzed Cross-Coupling | Versatility and applicability to diverse substrates | Optimization of catalysts and reaction conditions |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control | Development of continuous processes for key synthetic steps |
Advanced Functionalization Strategies for Complex Molecular Architectures
The furan (B31954) ring in this compound is a versatile scaffold that can be further functionalized to create complex and high-value molecules. Future research will likely focus on developing sophisticated strategies for its modification.
Emerging areas of interest include:
C-H Bond Functionalization: Direct C-H activation of the furan core is a powerful tool for introducing new substituents without the need for pre-functionalized starting materials. nih.gov This atom-economical approach can be used to forge new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of derivatives. rsc.orgresearchgate.netresearchgate.net
Diels-Alder and Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic structures. acs.org Exploration of both intramolecular and intermolecular cycloadditions can unlock novel molecular frameworks.
Multicomponent Reactions: Designing one-pot multicomponent reactions involving this compound can streamline the synthesis of complex molecules by forming multiple bonds in a single operation, thereby increasing efficiency and reducing waste. chim.it
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. chemai.iochemcopilot.comdartmouth.edu For this compound, these computational tools offer exciting prospects.
Future applications in this domain include:
Reaction Outcome Prediction: AI algorithms can be trained on large datasets of chemical reactions to predict the most likely products, yields, and optimal reaction conditions for the synthesis and functionalization of this compound. nih.goveurekalert.org
De Novo Molecular Design: Generative AI models can design novel derivatives of this compound with desired physicochemical and biological properties. actascientific.comthe-scientist.comfrontiersin.org This can accelerate the discovery of new drug candidates or materials. nih.gov
Retrosynthetic Analysis: AI-powered tools can assist chemists in planning the most efficient synthetic routes to complex target molecules derived from this compound.
Development of High-Throughput Screening Methods for Chemical Reactivity
To fully explore the chemical space accessible from this compound, the development of high-throughput screening (HTS) methods is essential. HTS allows for the rapid evaluation of a large number of reactions and derivatives, accelerating the discovery of new functionalities. acs.orgnih.gov
Future research should aim to:
Develop Miniaturized Reaction Platforms: Utilizing microplate formats or microfluidic devices to perform a large number of reactions in parallel with minimal reagent consumption.
Implement Rapid Analytical Techniques: Integrating HTS platforms with fast and sensitive analytical methods, such as mass spectrometry or fluorescence-based assays, for quick determination of reaction outcomes.
Screen for Novel Catalysts and Reaction Conditions: Employing HTS to systematically screen libraries of catalysts and additives to identify optimal conditions for the synthesis and functionalization of this compound.
Investigation of Photo-Physical and Optoelectronic Properties (if applicable)
While the photophysical and optoelectronic properties of this compound are not yet well-documented, the furan core is a component of various organic materials with interesting electronic properties. acs.org Therefore, this represents a largely unexplored but potentially fruitful area of research.
Potential research directions include:
Synthesis of Conjugated Systems: Designing and synthesizing derivatives where the this compound core is incorporated into larger π-conjugated systems.
Spectroscopic and Electrochemical Characterization: A thorough investigation of the absorption, emission, and redox properties of these new materials to assess their potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Colorimetric Sensing: Exploring the potential of activated furan derivatives for colorimetric sensing applications, where the interaction with specific analytes could induce a color change. encyclopedia.pub
Q & A
Q. Tables for Key Data
| Synthetic Route | Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonation + Formylation | Chlorosulfonic acid, POCl₃, 60°C, 6h | 65–70% | |
| Direct Sulfonamide Formation | NH₃ gas, THF, rt, 24h | 50–55% |
| Spectroscopic Data | Key Peaks | Technique |
|---|---|---|
| Formyl Group | ¹H NMR: δ 9.8 ppm; IR: 1700 cm⁻¹ | NMR, IR |
| Sulfonamide | ¹³C NMR: δ 45 ppm; IR: 1320 cm⁻¹ | NMR, IR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
